molecular formula C11H8N2 B052347 2-(4-Methylbenzylidene)malononitrile CAS No. 2826-25-7

2-(4-Methylbenzylidene)malononitrile

Cat. No.: B052347
CAS No.: 2826-25-7
M. Wt: 168.19 g/mol
InChI Key: JIFVPBALUHDGEP-UHFFFAOYSA-N
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Description

2-(4-Methylbenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of benzylidenemalononitrile, characterized by the presence of a 4-methyl group on the benzylidene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science .

Safety and Hazards

The compound is classified as having acute toxicity, both orally (Category 2, H300) and through inhalation (Category 3, H331). It also has dermal acute toxicity (Category 3, H311), can cause eye irritation (Category 2A, H319), and is a skin sensitizer (Category 1, H317). It poses a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) .

Mechanism of Action

Target of Action

2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that primarily targets the optical, electrical, and thermal properties of materials . It is often used in the synthesis of organic charge transfer nonlinear optical materials .

Mode of Action

MBM interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce MBM . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .

Biochemical Pathways

The synthesis of MBM involves the Knoevenagel condensation reaction, which is a part of the larger family of organic transformations . This reaction pathway leads to the formation of benzylidene malononitrile derivatives, which are used in various applications, including pharmaceuticals, biotech, specialty chemicals, perfumery, and fluorescence-based assays .

Pharmacokinetics

The synthesis process of mbm suggests that its bioavailability may be influenced by factors such as the type of catalyst used, the reaction conditions, and the solvent used .

Result of Action

The result of MBM’s action is the formation of an organic charge transfer nonlinear optical material . These materials have unique properties and are used in various applications, including telecommunications, optical switching, photonic, opto-electronic, and energy storage device fabrications .

Action Environment

The action of MBM is influenced by several environmental factors. For instance, the synthesis of MBM requires a well-ventilated environment to avoid the formation of dust and aerosols . Additionally, the compound is sensitive to air and heat, suggesting that its action, efficacy, and stability may be affected by these factors .

Biochemical Analysis

Biochemical Properties

It is known that it is synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction involves enzymes and other biomolecules, but the specific interactions have not been detailed in the literature.

Molecular Mechanism

It is known that it is synthesized via a Knoevenagel condensation reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylbenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base catalyst. Common catalysts used include piperidine, pyridine, or ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using solid catalysts like Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. The reaction conditions typically involve a mole ratio of 1:3 of 4-methylbenzaldehyde to malononitrile, with ethyl acetate as the solvent and a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is conducted at 60°C for about 4 hours, achieving high conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzylidene derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: The parent compound without the 4-methyl group.

    2-(4-Trifluoromethylbenzylidene)malononitrile: A derivative with a trifluoromethyl group instead of a methyl group.

    2-(4-Methoxybenzylidene)malononitrile: A derivative with a methoxy group on the benzylidene ring.

Uniqueness

2-(4-Methylbenzylidene)malononitrile is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and physical properties. This modification can enhance its stability and selectivity in various reactions, making it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

2-[(4-methylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVPBALUHDGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294826
Record name Toluene, 4-(2,2-dicyanoethenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-25-7
Record name 2826-25-7
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Record name Toluene, 4-(2,2-dicyanoethenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylbenzylidene)malononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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